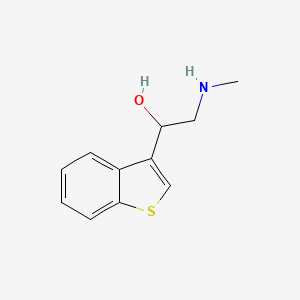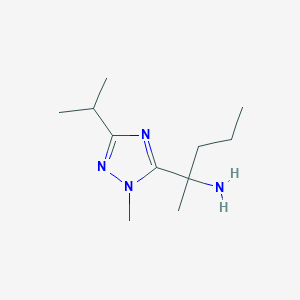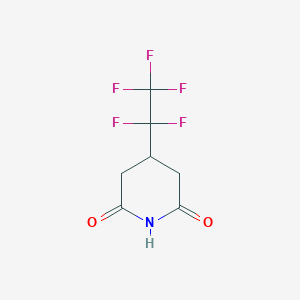
4-(1,1,2,2,2-Pentafluoroethyl)piperidine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,1,2,2,2-Pentafluoroethyl)piperidine-2,6-dione is a fluorinated organic compound with the molecular formula C7H6F5NO2 This compound is characterized by the presence of a piperidine ring substituted with a pentafluoroethyl group and two keto groups at positions 2 and 6
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1,2,2,2-Pentafluoroethyl)piperidine-2,6-dione typically involves the reaction of piperidine-2,6-dione with pentafluoroethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product. The scalability of the process is achieved by optimizing the reaction parameters and employing large-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(1,1,2,2,2-Pentafluoroethyl)piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, resulting in the formation of alcohols.
Substitution: The pentafluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
4-(1,1,2,2,2-Pentafluoroethyl)piperidine-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(1,1,2,2,2-Pentafluoroethyl)piperidine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The pentafluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The keto groups may participate in hydrogen bonding or other interactions with target molecules, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,2,3,3,4,4,5,5,6,6-Decafluoro-1-(pentafluoroethyl)piperidine
- 4-(1,1,2,2,2-Pentafluoroethyl)piperidine
Uniqueness
4-(1,1,2,2,2-Pentafluoroethyl)piperidine-2,6-dione is unique due to the presence of both the pentafluoroethyl group and the keto groups, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications, particularly in the synthesis of fluorinated organic molecules and the development of new materials.
Properties
Molecular Formula |
C7H6F5NO2 |
|---|---|
Molecular Weight |
231.12 g/mol |
IUPAC Name |
4-(1,1,2,2,2-pentafluoroethyl)piperidine-2,6-dione |
InChI |
InChI=1S/C7H6F5NO2/c8-6(9,7(10,11)12)3-1-4(14)13-5(15)2-3/h3H,1-2H2,(H,13,14,15) |
InChI Key |
HETFYYPQFZDLJY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)NC1=O)C(C(F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


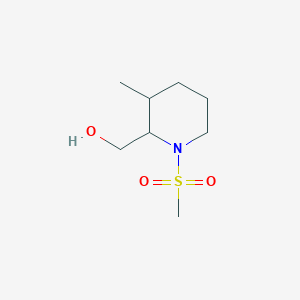
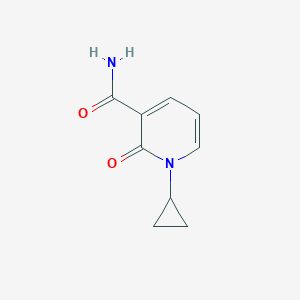
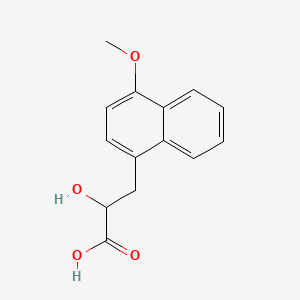
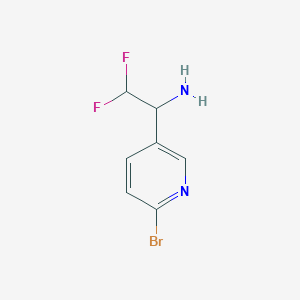
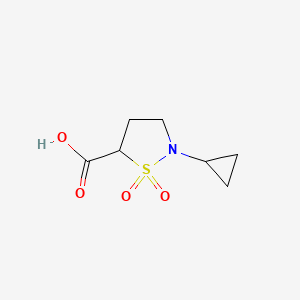
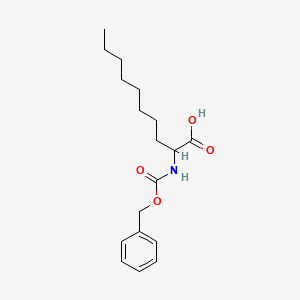
![1-(Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl)-1h-1,2,3-triazol-4-amine](/img/structure/B13544593.png)
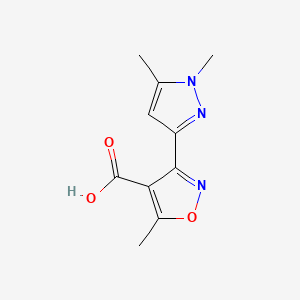

![1,1'-dimethyl-1H,1'H-[3,4'-bipyrazol]-5-aminehydrochloride](/img/structure/B13544605.png)

![1-[1-(trifluoromethyl)-1H-pyrazol-3-yl]cyclopropane-1-carboxylicacid](/img/structure/B13544612.png)
